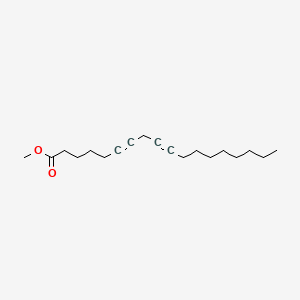Methyl 6,9-octadecadiynoate
CAS No.: 56847-03-1
Cat. No.: VC18690921
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56847-03-1 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | methyl octadeca-6,9-diynoate |
| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
| Standard InChI Key | LKHNXBFRIJOJJG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC#CCC#CCCCCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 6,9-octadecadiynoate (theoretical molecular formula: C₁₉H₃₀O₂) belongs to the alkyne family, characterized by two carbon-carbon triple bonds. The presence of these unsaturated bonds significantly influences its chemical reactivity, including susceptibility to hydrogenation, cycloaddition, and oxidation reactions. For comparison, methyl octadeca-10,13-diynoate (C₁₉H₃₀O₂, MW 290.4 g/mol), a documented diynoate, features triple bonds at positions 10 and 13 and exhibits distinct physicochemical properties due to bond positioning.
The structural differences between diynoates and dienoates (compounds with double bonds) are critical. For instance, methyl 6(Z),9(Z)-octadecadienoate (C₁₉H₃₄O₂, MW 294.47 g/mol) demonstrates cis-configuration double bonds at positions 6 and 9, enhancing membrane fluidity modulation capabilities . In contrast, triple bonds in diynoates introduce rigidity and electron-deficient regions, favoring reactions such as click chemistry or polymerization.
Synthesis Pathways
While no direct synthesis methods for methyl 6,9-octadecadiynoate are reported, analogous diynoates like methyl octadeca-10,13-diynoate are synthesized via alkyne metathesis or Sonogashira coupling. These methods involve esterification of fatty acids with methanol under acidic catalysis, followed by selective hydrogenation to introduce triple bonds. For dienoates such as methyl 6(Z),9(Z)-octadecadienoate, enzymatic synthesis using lipases or chemical methods like Wittig reactions are common .
A comparative analysis of synthesis challenges reveals that diynoates require stringent conditions to prevent undesired side reactions, such as over-reduction or bond migration. For example, the synthesis of methyl octadeca-10,13-diynoate demands precise temperature control and palladium-based catalysts to maintain bond specificity.
Physicochemical Properties
The triple bonds in methyl 6,9-octadecadiynoate confer distinct physical properties. Theoretical calculations predict a higher melting point compared to dienoates due to reduced molecular flexibility. Experimental data for methyl octadeca-10,13-diynoate show a liquid state at room temperature (stored at -20°C), whereas methyl 6(Z),9(Z)-octadecadienoate remains liquid under similar conditions .
Biological and Chemical Reactivity
The electronic structure of diynoates facilitates unique interactions. Methyl octadeca-10,13-diynoate demonstrates potential in polymer chemistry due to its ability to undergo cycloaddition reactions, forming stable macrocyclic compounds. In contrast, dienoates like methyl 6(Z),9(Z)-octadecadienoate are studied for their biological roles, including anti-inflammatory effects and membrane fluidity modulation .
The triple bonds in diynoates also enhance susceptibility to oxidation. For example, methyl octadeca-10,13-diynoate reacts with ozone to form ozonides, which can be further reduced to dicarboxylic acids. This reactivity is less pronounced in dienoates, where double bonds preferentially undergo hydrogenation or epoxidation.
Applications in Research and Industry
Diynoates are valuable in material science for creating conjugated polymers with optoelectronic applications. The rigid backbone of methyl octadeca-10,13-diynoate, for instance, enables the synthesis of conductive polymers with high thermal stability. In biochemistry, dienoates serve as substrates for studying lipid metabolism enzymes or as components in drug delivery systems .
A notable application of methyl 6(Z),9(Z)-octadecadienoate is its use as a standard in gas chromatography to quantify fatty acid profiles in biological samples . Diynoates, meanwhile, are employed in click chemistry for bioorthogonal labeling, leveraging their reactive triple bonds to attach fluorescent probes or therapeutic agents.
Comparative Analysis with Structural Analogs
The positioning of unsaturated bonds profoundly impacts functionality:
Challenges and Future Directions
Current limitations in studying methyl 6,9-octadecadiynoate include the lack of commercial availability and synthetic protocols. Future research should prioritize:
-
Synthesis Optimization: Developing regioselective methods to introduce triple bonds at specific positions.
-
Biological Profiling: Investigating toxicity and pharmacokinetics using in vitro models.
-
Material Applications: Exploring its utility in creating novel polymers with tailored electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume